![molecular formula C15H13NO3 B582031 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one CAS No. 888731-88-2](/img/structure/B582031.png)
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one
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Overview
Description
5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one (BDBO) is a benzoxazinone compound that is found in a variety of plants and is known for its unique properties. It has been used in a variety of scientific research applications, including as an antifungal agent, an insect repellent, and a potential cancer treatment. In
Scientific Research Applications
Synthesis of Chromane Derivatives
This compound has been used in the synthesis of chromane derivatives, which are known for their bioactive properties . These derivatives have shown antitumor, anti-inflammatory, antiviral, antiprotozoal, and antimicrobial effects . The compound was isolated from the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester .
Inhibitor of Salicylate Synthase
The compound has been studied as a potential inhibitor of the salicylate synthase from M. tuberculosis . This could have significant implications for the treatment of tuberculosis .
Antitubercular Agent
Related to the above point, the compound’s potential as an antitubercular agent has been explored . This is due to its role in inhibiting the salicylate synthase, which is a key enzyme in the biosynthesis of siderophores in M. tuberculosis .
Tyrosinase Inhibition
The compound could potentially be used as a tyrosinase inhibitor . Tyrosinase is a key enzyme target to design new chemical ligands against melanogenesis . This could have applications in the food, pharmaceutical, and cosmetics industries .
Synthesis of Dendrimers
While not directly related to “5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one”, dendrimers, which are highly branched macromolecules, can be synthesized from multifunctional core molecules . It’s possible that this compound, with its complex structure, could serve as a core for dendrimer synthesis .
Analytical Characterization
The compound has been used in analytical characterization studies . Its molecular structure was elucidated by means of 1D and 2D NMR analyses, FT-IR, ESI-MS, and HRMS .
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body .
Mode of Action
The mode of action of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one involves several chemical reactions. One of the key reactions is the formation of oximes and hydrazones . In these reactions, the oxygen acts as a nucleophile in competition with nitrogen, but it’s a dead-end process. Reaction with oxygen gives the reversible formation of a hemiketal. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .
Biochemical Pathways
It’s worth noting that similar compounds have been known to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have been known to exhibit various pharmacokinetic properties .
Result of Action
Similar compounds have been known to cause various molecular and cellular changes .
Action Environment
The action, efficacy, and stability of 5-(Benzyloxy)-2,4-dihydro-1,4-benzoxazin-3-one can be influenced by various environmental factors. These factors can include pH, temperature, presence of other compounds, and more .
properties
IUPAC Name |
5-phenylmethoxy-4H-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14-10-19-13-8-4-7-12(15(13)16-14)18-9-11-5-2-1-3-6-11/h1-8H,9-10H2,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBIYMYUOTIMV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=CC=C2OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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